N-(2,5-difluorophenyl)-6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,5-DIFLUOROPHENYL)-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes fluorinated phenyl groups and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-DIFLUOROPHENYL)-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorinated Phenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorinated phenyl halides.
Functionalization of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,5-DIFLUOROPHENYL)-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N~4~-(2,5-DIFLUOROPHENYL)-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(2,5-DIFLUOROPHENYL)-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: This compound shares the fluorinated phenyl group and pyridine core but lacks the isoxazolo structure.
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III): This compound also contains fluorinated phenyl groups and is used in phosphorescent OLEDs.
Uniqueness
N~4~-(2,5-DIFLUOROPHENYL)-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13F2N3O2 |
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Molecular Weight |
317.29 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13F2N3O2/c1-3-10-7-11(14-8(2)21-23-16(14)19-10)15(22)20-13-6-9(17)4-5-12(13)18/h4-7H,3H2,1-2H3,(H,20,22) |
InChI Key |
CINBLCHDVOKERT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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